molecular formula C10H12N4O5 B11703137 2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol

2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol

Katalognummer: B11703137
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: BKAOAKGMRCOOOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL is a complex organic compound that features both hydroxy and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL typically involves multiple steps:

    Formation of the Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core, which can be achieved through the reaction of o-phenylenediamine with nitrous acid.

    Nitration: The benzotriazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Hydroxyethylation: The final step involves the reaction of the nitrated benzotriazole with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of both hydroxy and nitro groups allows for diverse interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-HYDROXYETHOXY)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(2-HYDROXYETHOXY)-2-(4-AMINO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL:

Uniqueness

The presence of both hydroxy and nitro groups in 2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL makes it unique compared to similar compounds

Eigenschaften

Molekularformel

C10H12N4O5

Molekulargewicht

268.23 g/mol

IUPAC-Name

2-(2-hydroxyethoxy)-2-(4-nitrobenzotriazol-1-yl)ethanol

InChI

InChI=1S/C10H12N4O5/c15-4-5-19-9(6-16)13-7-2-1-3-8(14(17)18)10(7)11-12-13/h1-3,9,15-16H,4-6H2

InChI-Schlüssel

BKAOAKGMRCOOOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2C(CO)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.